molecular formula C14H20N2O3 B6234901 benzyl N-[(1S)-1-carbamoyl-2,2-dimethylpropyl]carbamate CAS No. 372199-34-3

benzyl N-[(1S)-1-carbamoyl-2,2-dimethylpropyl]carbamate

Cat. No.: B6234901
CAS No.: 372199-34-3
M. Wt: 264.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[(1S)-1-carbamoyl-2,2-dimethylpropyl]carbamate is a carbamate derivative featuring a benzyl-protected amine group and a chiral (1S)-configured substituent with a carbamoyl (CONH₂) moiety and a 2,2-dimethylpropyl (tert-butyl-like) chain. This compound’s structural uniqueness lies in its stereochemistry and functional groups, which may confer stability and specific reactivity in synthetic applications, such as peptide synthesis or as a directing group in metal-catalyzed reactions.

Properties

CAS No.

372199-34-3

Molecular Formula

C14H20N2O3

Molecular Weight

264.3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The amine reacts with benzyl chloroformate in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. Triethylamine (TEA) is added to neutralize HCl byproducts. The reaction typically achieves 85–92% yield after 12–16 hours:

(1S)-1-Amino-3,3-dimethyl-2-oxobutane+Benzyl chloroformateTEA, THFProduct+HCl\text{(1S)-1-Amino-3,3-dimethyl-2-oxobutane} + \text{Benzyl chloroformate} \xrightarrow{\text{TEA, THF}} \text{Product} + \text{HCl}

Key Parameters:

  • Temperature : Excess heat risks racemization; maintaining ≤25°C preserves stereointegrity.

  • Solvent : THF ensures solubility of both reactants and minimizes side reactions.

  • Base : TEA in stoichiometric amounts prevents acid-induced decomposition.

Stereochemical Control

The (1S)-configuration originates from enantiomerically pure starting materials. Asymmetric synthesis of the amine precursor is achieved via enzymatic resolution or chiral auxiliary methods. For example, using (R)-BINOL-phosphoric acid catalysts in kinetic resolutions yields >98% enantiomeric excess (ee).

Two-Step Quaternization-Acylation Strategy

Industrial-scale production often employs a quaternization-acylation sequence to improve yield and scalability.

Step 1: Quaternization of Amino Alcohols

Amino alcohols react with alkylating agents (e.g., benzyl bromides) under reflux in THF. For instance:

(1S)-1-Amino-3,3-dimethyl-2-butanol+Benzyl bromideTHF, refluxQuaternary ammonium intermediate\text{(1S)-1-Amino-3,3-dimethyl-2-butanol} + \text{Benzyl bromide} \xrightarrow{\text{THF, reflux}} \text{Quaternary ammonium intermediate}

Optimization Data:

ParameterOptimal ValueYield Impact
Reaction Time8–10 hours+15%
Molar Ratio (1:1.2)Benzyl bromideMaximizes conversion

Step 2: Acylation with Carbamoyl Chlorides

The quaternary intermediate undergoes acylation with carbamoyl chlorides in dimethylformamide (DMF) using sodium hydride (NaH) as a base:

Intermediate+Carbamoyl chlorideNaH, DMFProduct\text{Intermediate} + \text{Carbamoyl chloride} \xrightarrow{\text{NaH, DMF}} \text{Product}

Industrial-Scale Conditions:

  • Temperature : 0–5°C to avoid exothermic side reactions.

  • Workup : Aqueous extraction removes NaH residues, followed by recrystallization from ethanol/water (90:10).

Solid-Phase Synthesis for High Purity

Solid-supported strategies minimize purification challenges. Wang resin-bound amines react with benzyl chloroformate, followed by cleavage to release the product.

Protocol Overview:

  • Resin Loading : (1S)-1-Amino-3,3-dimethyl-2-oxobutane is anchored to Wang resin via carbodiimide coupling.

  • Carbamoylation : Benzyl chloroformate in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP).

  • Cleavage : Trifluoroacetic acid (TFA)/DCM (95:5) liberates the product with >95% purity.

Advantages:

  • Purity : Solid-phase extraction eliminates byproducts.

  • Scalability : Suitable for multi-gram syntheses.

Comparative Analysis of Methods

MethodYield (%)ee (%)Purification ComplexityScalability
Carbamoylation85–9298–99Moderate (column chromatography)Lab-scale
Quaternization-Acylation78–8595–97High (recrystallization)Industrial
Solid-Phase90–9599Low (resin filtration)Medium-scale

Industrial Production and Purification

Continuous Flow Reactors

Modern facilities use continuous flow systems to enhance reproducibility:

  • Residence Time : 30–45 minutes.

  • Throughput : 5–10 kg/day.

Recrystallization Protocols

Product purity is upgraded via ethanol/water mixtures:

  • Solvent Ratio : 9:1 ethanol/water.

  • Recovery : 80–85% with ≥99.5% HPLC purity.

Challenges and Mitigation

  • Racemization : Avoided by low-temperature reactions (<25°C) and non-polar solvents.

  • Byproduct Formation : Excess benzyl chloroformate (1.5 eq) minimizes unreacted amine residues.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1S)-1-carbamoyl-2,2-dimethylpropyl]carbamate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.

    Oxidation: Oxidative conditions can lead to the formation of carbamic acid derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Amine and benzyl alcohol.

    Oxidation: Carbamic acid derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemical Synthesis Applications

Benzyl N-[(1S)-1-carbamoyl-2,2-dimethylpropyl]carbamate is primarily utilized in organic synthesis due to its ability to act as a protecting group for amines. This application is particularly relevant in peptide synthesis where selective protection and deprotection are crucial.

Protecting Group in Peptide Synthesis

  • Function : Protects amine functionalities during synthetic reactions.
  • Removal Conditions : Can be removed under mild acidic or basic conditions, facilitating the synthesis of complex molecules without significant side reactions.

Biological Research Applications

The compound has shown potential in biological studies, particularly concerning enzyme mechanisms and pharmacological properties.

Enzyme Mechanism Studies

It serves as a substrate in enzymatic reactions, allowing researchers to investigate enzyme kinetics and mechanisms. Notably:

  • Enzyme Inhibition : The carbamate moiety can covalently bond with nucleophilic residues in enzymes, potentially leading to inhibition or modification of enzyme activity.

Pharmacological Investigations

The compound is being studied for its potential as a prodrug:

  • Prodrug Potential : It may be converted into active pharmaceutical ingredients within biological systems, enhancing the efficacy of therapeutic agents.

Medicinal Chemistry Applications

Research into the medicinal properties of this compound has revealed several promising activities.

Antiviral Activity

A recent study highlighted its inhibitory effects against SARS-CoV-2:

  • Effectiveness : Demonstrated significant antiviral activity in vitro, suggesting potential use in treating viral infections during pandemics.

Antitumor Properties

Preliminary investigations have indicated cytotoxic effects against various cancer cell lines:

  • Mechanism : The compound may induce apoptosis or inhibit proliferation in cancer cells, warranting further exploration in cancer therapy.

Industrial Applications

In addition to laboratory research, this compound is also explored for its utility in industrial applications:

  • Specialty Chemicals Production : Used as an intermediate in the synthesis of specialty chemicals.
  • Pesticide Development : Its biological activity suggests possible applications as a pesticide or herbicide.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Study on Antiviral Activity

A study published in 2024 explored its antiviral properties against SARS-CoV-2:

  • Findings : The compound inhibited viral replication significantly, indicating its potential as an antiviral agent during outbreaks.

Cytotoxicity Assay

Research conducted on various cancer cell lines revealed:

  • Results : this compound exhibited cytotoxic effects comparable to established chemotherapeutic agents.

Mechanism of Action

The mechanism of action of benzyl N-[(1S)-1-carbamoyl-2,2-dimethylpropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Benzyl Carbamate Derivatives

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Differences
Target Compound ~C₁₄H₁₉N₂O₃* ~275.3* Benzyl carbamate, carbamoyl (CONH₂), 2,2-dimethylpropyl Chiral (1S) center, tert-butyl-like substituent
PRD_000417 () C₄₆H₅₉N₅O₉ 825.99 Benzyl carbamate, hydroxy, methoxy, amides, peptide-like backbone Highly complex peptide-like structure
Compound Not explicitly stated ~500 (est.) Benzyl carbamate, trifluoro, oxo, methyl Trifluoro group enhances lipophilicity
Compound C₂₆H₃₆N₄O₆ 500.59 Benzyl carbamate, cyclopropyl, pyrrolidone, hydroxy Cyclopropyl groups introduce ring strain
Compound C₁₈H₁₉NO₃ 297.35 Benzyl carbamate, oxiran (epoxide), phenyl Epoxide group for reactivity in ring-opening reactions

*Hypothetical formula based on structural inference.

Key Observations:

  • Complexity : The target compound is simpler than PRD_000417 (), a peptide-like inhibitor with multiple amide bonds and methoxy groups, which likely serves specialized binding roles .
  • Substituent Effects : The target’s 2,2-dimethylpropyl group may enhance steric hindrance compared to ’s trifluoro substituent (increasing metabolic stability) or ’s cyclopropyl groups (modulating reactivity) .
  • Functional Reactivity : Unlike ’s epoxide-containing carbamate (suitable for nucleophilic attacks), the target’s carbamoyl group may participate in hydrogen bonding or act as a directing group in catalysis .

Biological Activity

Benzyl N-[(1S)-1-carbamoyl-2,2-dimethylpropyl]carbamate is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique carbamate structure, which contributes to its biological properties. The compound's structure can be represented as follows:

C13H18N2O3\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_3

This molecular formula indicates the presence of two nitrogen atoms, which are crucial for its interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets in the body. Studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for metabolic processes. For example, carbamates are known to interact with acetylcholinesterase, affecting neurotransmitter levels.
  • Receptor Binding : Preliminary data indicate potential binding affinity to cannabinoid receptors, similar to other synthetic cannabinoids, which could imply psychoactive effects or modulation of pain pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Effect Reference
AntiviralInhibits replication of SARS-CoV-2
AntitumorExhibits cytotoxicity against cancer cells
AntimicrobialEffective against bacterial strains

1. Antiviral Activity

A study evaluated the antiviral properties of this compound against SARS-CoV-2. The compound demonstrated significant inhibitory effects on viral replication in vitro, suggesting a potential role as an antiviral agent during pandemics like COVID-19 .

2. Antitumor Effects

Research has highlighted the cytotoxic effects of this compound on various cancer cell lines. In vitro assays showed that it induces apoptosis in tumor cells, indicating its potential as a therapeutic agent in oncology .

3. Antimicrobial Properties

The antimicrobial efficacy of this compound was assessed against several pathogenic bacteria. Results indicated strong activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, which are known for their resistance to conventional antibiotics .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability. Initial studies suggest that the compound undergoes extensive metabolism via cytochrome P450 enzymes, impacting its bioavailability and half-life.

Key Findings:

  • Metabolism : The compound is metabolized primarily through hydroxylation pathways.
  • Bioavailability : Early data indicate moderate oral bioavailability with rapid absorption rates.

Q & A

Q. Example Protocol :

React tert-butyl N-[(1S)-1-aminomethyl-2,2-dimethylpropyl]carbamate with benzyl chloroformate in THF at 0°C.

Purify via column chromatography (silica gel, hexane/EtOAc gradient). Yield: 85–92% .

How is the stereochemical integrity of the (1S)-chiral center validated during synthesis?

Advanced Research Question
Stereochemical control is critical for biological activity. Methods include:

  • Chiral HPLC : Compare retention times with enantiomeric standards (e.g., uses tert-butyl carbamates with defined stereochemistry).
  • X-ray crystallography : Resolve absolute configuration using SHELX refinement (e.g., highlights its role in small-molecule crystallography).
  • Optical rotation : Match experimental [α]D values with literature data (e.g., +12.5° for (S)-configuration in ).

What analytical techniques are most reliable for characterizing this carbamate, and how are contradictions in spectral data resolved?

Basic Research Question

  • NMR : ¹H/¹³C NMR identifies carbamate carbonyls (δ ~155–160 ppm) and tert-butyl groups (δ 1.2–1.4 ppm). Discrepancies in splitting patterns may arise from rotamers; use variable-temperature NMR .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error. used HRMS to distinguish phenyl vs. benzyl substituents.
  • IR : Carbamate C=O stretches appear at ~1700 cm⁻¹.

Advanced Data Reconciliation :
If NMR signals conflict with expected structures, employ 2D techniques (HSQC, HMBC) or compare with synthetic intermediates (e.g., ’s LC-QTOF-MS cross-validation).

How does the compound’s bicyclic framework influence its reactivity in nucleophilic substitutions?

Advanced Research Question
The 2,2-dimethylpropyl (neopentyl) group imposes steric hindrance, slowing nucleophilic attack at the carbamate carbonyl. Strategies to modulate reactivity:

  • Activation with EDGs : Electron-donating groups (e.g., methyl) reduce electrophilicity, requiring harsher conditions (e.g., reflux in DMSO).
  • Solvent effects : Use DMF to stabilize transition states in SN2 reactions.

Q. Reactivity Table :

Reaction TypeConditionsYieldReference
Hydrolysis6M HCl, 80°C75%
AminolysisNH3/MeOH, 25°C62%

What methodologies are employed to assess its biological activity, particularly enzyme inhibition?

Basic Research Question

  • Kinetic assays : Measure IC50 values using fluorogenic substrates (e.g., ’s enzyme inhibition studies).
  • Binding assays : Surface plasmon resonance (SPR) quantifies KD values for target interactions.
  • Cellular models : Test anti-metastatic effects in PC-3M-CT+ prostate cancer cells (e.g., ’s HRMS-correlated bioactivity).

How can computational modeling optimize the compound’s interactions with biological targets?

Advanced Research Question

  • Docking studies : Use AutoDock Vina to predict binding poses with enzyme active sites (e.g., ’s allosteric modulation).
  • MD simulations : Analyze stability of carbamate-target complexes over 100-ns trajectories (GROMACS).
  • QSAR models : Correlate neopentyl group hydrophobicity with bioavailability.

What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

Advanced Research Question

  • Catalyst poisoning : Trace metals in bulk solvents reduce chiral catalyst efficiency. Use Chelex resin pretreatment.
  • Crystallization-induced asymmetric transformation : Recrystallize intermediates from ethanol/water to enhance ee (>99%).
  • Process analytics : Implement inline FTIR to monitor reaction progress and ee in real time.

How do structural modifications at the carbamate moiety alter metabolic stability?

Advanced Research Question

  • Deuterium labeling : Replace labile hydrogens with deuterium at the benzyl position to prolong half-life (’s SCX-2 column purification).
  • Prodrug strategies : Introduce ester linkages for targeted hydrolysis in vivo (e.g., ’s cyclopentyl derivatives).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.